Peucedanocoumarin I

Vue d'ensemble

Description

Peucedanocoumarin I Description

Synthesis Analysis

The synthesis of Peucedanocoumarin I has not been explicitly detailed in the provided papers. However, the isolation of this compound from natural sources has been achieved through various chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been used to isolate and purify coumarin compounds from Peucedanum decursivum, which suggests a similar approach could be applied to the isolation of Peucedanocoumarin I .

Molecular Structure Analysis

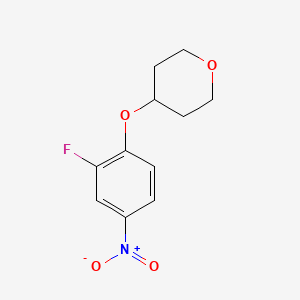

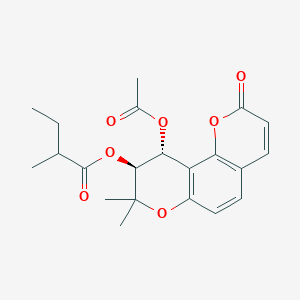

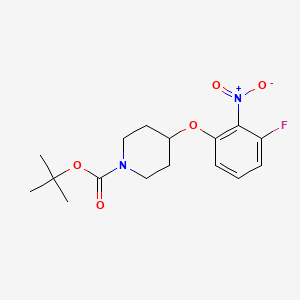

The molecular structure of Peucedanocoumarin I has been established by physicochemical methods, including NMR and polarimetric analysis. It is characterized by the presence of a 3'(S)-2-methylbutyryloxy and a 4'-(R)-acetoxy group attached to a dihydropyranocoumarin core . The absolute configurations of the stereogenic carbons have been determined by chemical correlation with known compounds .

Chemical Reactions Analysis

The chemical reactivity of Peucedanocoumarin I has not been extensively discussed in the provided literature. However, coumarins, in general, are known to undergo various chemical reactions, including enzymatic hydrolysis, which can be used to determine their absolute configurations . The presence of ester groups in Peucedanocoumarin I suggests that it may also be susceptible to hydrolysis and other reactions typical for esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of Peucedanocoumarin I are not directly reported in the provided papers. However, the properties of coumarins can be inferred to some extent from their structure. For instance, the presence of ester groups typically confers a degree of lipophilicity, which can affect the compound's solubility and its interaction with biological membranes . The angular dihydropyranocoumarin structure may also influence the compound's UV absorption characteristics, as seen in other related compounds .

Relevant Case Studies

Case studies specifically involving Peucedanocoumarin I were not found in the provided papers. However, the broader class of coumarins has been investigated for various biological activities. For example, linear furanocoumarins from Peucedanum species have been screened for insecticidal activity, with some showing significant effects on the growth and consumption rates of larvae . Additionally, coumarin derivatives from Peucedanum luxurians have been isolated and tested for antimicrobial activity, with some compounds showing promising results .

Applications De Recherche Scientifique

Ethnopharmacological Relevance

The genus Peucedanum, which includes Peucedanocoumarin I, has a rich ethnopharmacological history. Extracts from various species have been used in traditional medicine to treat conditions like cough, cramps, pain, rheumatism, asthma, and angina. Peucedanum species are known for their rich content in essential oils and coumarins. These species show a wide spectrum of pharmacological activities, with many activities linked to the presence of coumarins, flavonoids, phenolics, and essential oils (Sarkhail, 2014).

Pharmacological Properties

Peucedanum species, particularly those containing coumarins like Peucedanocoumarin I, have demonstrated various pharmacological properties. These include anti-inflammatory, antimicrobial, cardioprotective, and anti-asthmatic effects. For instance, coumarins from Peucedanum praeruptorum have shown potential in treating allergic asthma by suppressing airway inflammation and Th2 predominant response in mice (Xiong et al., 2012).

Biosynthesis and Gene Expression

Research on Peucedanum praeruptorum, which produces coumarins including Peucedanocoumarin I, involves studying the biosynthesis pathways. This includes selecting stable reference genes for accurate normalization in gene expression studies (Zhao et al., 2016). Comparative transcriptomics have been used to identify crucial genes involved in coumarin biosynthesis in Peucedanum praeruptorum (Song et al., 2022).

Chemical Composition and Isolation Techniques

Studies have focused on the isolation and purification of coumarins, including Peucedanocoumarin I, from various Peucedanum species. Techniques such as reversed-phase and normal-phase preparative thin-layer chromatography have been utilized for this purpose (Bartnik et al., 2005).

Potential in Treating Neurodegenerative Diseases

Peucedanocoumarin I has been studied for its potential in treating neurodegenerative diseases like Parkinson's Disease. Synthetic variants of Peucedanocoumarin have shown promise in preventing α-synuclein neurotoxicity in animal models of Parkinson's Disease (Kim et al., 2022).

Anti-Obesity Activities

Dihydropyranocoumarin derivatives from Peucedanum japonicum, related to Peucedanocoumarin I, have shown anti-obesity activities. These compounds have been found to inhibit lipogenesis in adipocytes, demonstrating potential in obesity treatment (Taira et al., 2017).

Metabolic Characterization

The metabolic profile of Peucedanocoumarin I, among other compounds, has been investigated to understand their absorption, metabolism, and pharmacokinetic profile. This research is crucial for the development of new drugs and therapies, especially for cardiovascular disorders (Song et al., 2011).

Anti-Asthma Potential

Studies have shown that coumarin glucosides, like those present in Peucedanum species, exhibit anti-asthma potential by suppressing airway inflammation, hyper-responsiveness, and remodeling in murine models of chronic asthma (Xiong et al., 2014).

Coumarins Biosynthesis and Transport

Research on Peucedanum praeruptorum integrates transcriptome and metabolomics datasets to investigate the genes involved in the biosynthesis and transport of coumarins, including Peucedanocoumarin I. This approach helps in understanding the molecular mechanisms underlying the production and distribution of these compounds (Zhao et al., 2015).

Safety and Hazards

The safety data sheet for Peucedanocoumarin I suggests that it should be handled with care. Users are advised to wash thoroughly after handling, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

Orientations Futures

The future directions of research on Peucedanocoumarin I could involve further investigation into the correlation between the expression of key enzyme genes and the accumulation of coumarin content at various growth and development phases . Additionally, more research could be conducted to understand the process by which important enzymes control the production and accumulation of coumarin .

Propriétés

IUPAC Name |

[(9S,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3/t11?,18-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBNSPFBYXGREE-VEQZCADJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)O[C@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Peucedanocoumarin I | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B3027430.png)

![tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027440.png)

![tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate](/img/structure/B3027445.png)